REACTION_CXSMILES
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[CH2:1]([N:10]=[C:11]=[O:12])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][N:7]=[C:8]=[O:9].[NH2:13][C:14]1[CH:15]=[N:16][CH:17]=[CH:18][CH:19]=1>C1(C)C=CC=CC=1>[N:16]1[CH:17]=[CH:18][CH:19]=[C:14]([NH:13][C:8](=[O:9])[NH:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH2:1][NH:10][C:11]([NH:13][C:14]2[CH:15]=[N:16][CH:17]=[CH:18][CH:19]=2)=[O:12])[CH:15]=1
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Name
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|
Quantity
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1.68 g
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Type
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reactant
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Smiles
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C(CCCCCN=C=O)N=C=O
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Name
|
|
Quantity
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1.88 g
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Type
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reactant
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Smiles
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NC=1C=NC=CC1
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Name
|
|
Quantity
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10 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Name
|
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Quantity
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18 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was heated on a steam-bath for 10 minutes
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Duration
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10 min
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Type
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TEMPERATURE
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Details
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The mixture was cooled
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Type
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FILTRATION
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Details
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the product was filtered off
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Type
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WASH
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Details
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washed with toluene
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Type
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CUSTOM
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Details
|
dried
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Name
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|
Type
|
product
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Smiles
|
N1=CC(=CC=C1)NC(NCCCCCCNC(=O)NC=1C=NC=CC1)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |